molecular formula C10H20BNO4Si B8187864 2-(tert-Butyl-dimethyl-silanyloxymethyl)--oxazole-5-boronic acid

2-(tert-Butyl-dimethyl-silanyloxymethyl)--oxazole-5-boronic acid

Cat. No.: B8187864
M. Wt: 257.17 g/mol
InChI Key: UXBNGTQQXMOBQG-UHFFFAOYSA-N
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Description

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid is a chemical compound with the molecular formula C10H20BNO4Si and a molecular weight of 257.17 g/mol . This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid typically involves the reaction of oxazole derivatives with boronic acid reagents under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid moiety . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid involves its ability to participate in chemical reactions that form new bonds and functional groups. The boronic acid group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of catalysts, such as palladium complexes, which help to activate the boronic acid group and promote the formation of new bonds .

Comparison with Similar Compounds

2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid can be compared to other boronic acid derivatives, such as:

What sets 2-(tert-Butyl-dimethyl-silanyloxymethyl)–oxazole-5-boronic acid apart is its unique structure, which includes both an oxazole ring and a boronic acid group, making it particularly versatile in organic synthesis.

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxazol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO4Si/c1-10(2,3)17(4,5)15-7-9-12-6-8(16-9)11(13)14/h6,13-14H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBNGTQQXMOBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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